molecular formula C12H19Cl3N2O2 B602235 Clenbuterol-hydroxymethyl hydrochloride CAS No. 37162-89-3

Clenbuterol-hydroxymethyl hydrochloride

Cat. No. B602235
CAS RN: 37162-89-3
M. Wt: 329.653
InChI Key:
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Description

Clenbuterol-hydroxymethyl hydrochloride, also known as Clenbuterol, is a decongestant and bronchodilator used in a variety of respiratory conditions . It is a substituted phenylaminoethanol that has beta-2 adrenomimetic properties at very low doses . It is most commonly available as the hydrochloride salt .


Synthesis Analysis

The synthesis of Clenbuterol involves the reaction of 4-amino-α-bromo-3,5-dichloroacetophenones with D9-tert-butylamine . The feed ratio is changed, and other organic bases are selected to provide an alkaline environment, thus significantly improving the transformation efficiency .


Molecular Structure Analysis

Clenbuterol has a chemical formula of C12H18Cl2N2O and a molar mass of 277.19 g/mol . Its IUPAC name is (RS)-1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol .


Chemical Reactions Analysis

Clenbuterol is a Beta (2) agonist similar in some structural respects to salbutamol . Agonism of the beta (2) receptor stimulates adenylyl cyclase activity which ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles .


Physical And Chemical Properties Analysis

Clenbuterol exhibits as a white crystalline powder . Its chemical name is hydroxymethyl tert-butanol adrenaline or 2-[(tert-butylamino)methyl]-4-amino-3,5-dichlorobenzene methoxide salt .

Scientific Research Applications

Aptamer-Based Fluorescence Bioassay

Clenbuterol hydrochloride (CLB) has been studied for the development of an aptamer-based fluorescence bioassay for sensitive analysis in food safety control. This method is significant for detecting CLB in pork samples, showcasing its potential in ensuring food safety due to the risks posed by CLB through the consumption of animal products (Duan, Gong, Wu, & Wang, 2017).

Structural Characterization in Pharmaceutical Studies

Research on clenbuterol hydrochloride includes its structural characterization for pharmaceutical purposes. This involves analyzing different forms of the compound, such as clenbuterol hemihydrate, to understand its properties and potential applications in medicine (Toro, Bruno-Colmenarez, de Delgado, & Delgado, 2013).

Surface-Enhanced Raman Spectroscopy for Detection in Food

The application of surface-enhanced Raman spectroscopy (SERS) combined with aptamer recognition has been explored for the ultrasensitive and quantitative detection of CLB. This method is particularly useful for detecting CLB in pork, demonstrating high precision and accuracy, essential for food safety and quality control (Duan, Shuo, Guo, Xu, Shijia, & Zhouping, 2020).

Surface Plasmon Resonance Biosensor for Quick Detection

The development of a surface plasmon resonance (SPR) biosensor for the quick detection of CLB showcases its application in rapid and sensitive detection techniques. This method is anticipated to be highly effective in real-time detection of CLB in various food processing fields (Li, Qi, Ma, & Zhong, 2014).

Development of Stability Indicating LC-MS/MS Method

Research on the development of a stability indicating LC-MS/MS method for the determination of Clenbuterol HCl is crucial for understanding the stability behavior of the drug under different conditions, which is vital for ensuring its safety and efficacy (Prajapati & Kothari, 2020).

Electrochemical Sensor for Detection in Biological Fluids

The study of the electrochemical behavior of CLB at a modified electrode and its application in the estimation of CLB in biological fluids like urine and serum represents a significant advancement in bioanalytical chemistry (Gaichore & Srivastava, 2012).

Molecular Imprinted Technique for Food Safety Detection

The application of the molecular imprinted technique (MIT) in detecting CLB is significant due to its high affinity, selectivity, and chemical stability, making it a valuable tool in food safety detection (Tang Yi-we, 2014).

Synthesis of Precursors for Clenbuterol Enantiomers

Research into the chemoenzymatic synthesis of precursors for enantiopure clenbuterol is vital for studying the separate effects of clenbuterol enantiomers, which has implications in the treatment of diseases like Parkinson’s (Blindheim, Hansen, Evjen, Zhu, & Jacobsen, 2018).

Safety And Hazards

Clenbuterol can cause side effects such as increased heart rates, musculoskeletal tremors, headache, nausea, and nervousness . It can also lead to cardiac arrhythmia, decreased levels of potassium in the blood, and increased blood sugar . Overdose can cause muscle tremors, headache, dizziness, and gastric irritation .

properties

IUPAC Name

2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2N2O2.ClH/c1-12(2,6-17)16-5-10(18)7-3-8(13)11(15)9(14)4-7;/h3-4,10,16-18H,5-6,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXMPUPHELAAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxymethylclenbuterol Hydrochloride

CAS RN

37162-89-3
Record name Hydroxymethylclenbuterol monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037162893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37162-89-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HYDROXYMETHYLCLENBUTEROL MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT5A8GW7LW
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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